molecular formula C20H28O10 B12084061 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol

2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol

Cat. No.: B12084061
M. Wt: 428.4 g/mol
InChI Key: HLTAEJNADMCLOV-UHFFFAOYSA-N
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Description

2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of oxane rings. Common reagents used in these reactions include dimethyl sulfoxide (DMSO), sodium periodate, and lead tetraethanoate . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study enzyme-catalyzed reactions and metabolic pathways. In medicine, this compound has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its multiple hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol include other polyhydroxyphenols and oxane derivatives . These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness: The uniqueness of this compound lies in its combination of hydroxyl groups and oxane ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

IUPAC Name

2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2

InChI Key

HLTAEJNADMCLOV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O

Origin of Product

United States

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